N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt
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Overview
Description
N-[2-(N’,N’,N’-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt is a compound with the molecular formula C9H16BrN2NaO3 and a molecular weight of 303.13 . This compound is primarily used in organic synthesis and proteomics research . It is known for its solubility in methanol and water and has a melting point of 75°C .
Preparation Methods
The synthesis of N-[2-(N’,N’,N’-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt involves the reaction of maleamic acid with N,N,N-trimethylammoniumbromide ethylamine under specific conditions . The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
N-[2-(N’,N’,N’-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Scientific Research Applications
N-[2-(N’,N’,N’-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound can lead to the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(N’,N’,N’-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
N-[2-(N’,N’,N’-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt can be compared with other similar compounds, such as:
N-[2-(N’,N’,N’-Trimethylammoniumchloride)ethyl]maleamic Acid Sodium Salt: Similar in structure but with a chloride ion instead of bromide.
N-[2-(N’,N’,N’-Trimethylammoniumiodide)ethyl]maleamic Acid Sodium Salt: Contains an iodide ion instead of bromide.
N-[2-(N’,N’,N’-Trimethylammoniumfluoride)ethyl]maleamic Acid Sodium Salt: Contains a fluoride ion instead of bromide.
The uniqueness of N-[2-(N’,N’,N’-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt lies in its specific interactions and reactivity due to the presence of the bromide ion, which can influence its chemical behavior and applications .
Properties
Molecular Formula |
C9H16BrN2NaO3 |
---|---|
Molecular Weight |
303.13 g/mol |
IUPAC Name |
sodium;(Z)-4-oxo-4-[2-(trimethylazaniumyl)ethylamino]but-2-enoate;bromide |
InChI |
InChI=1S/C9H16N2O3.BrH.Na/c1-11(2,3)7-6-10-8(12)4-5-9(13)14;;/h4-5H,6-7H2,1-3H3,(H-,10,12,13,14);1H;/q;;+1/p-1/b5-4-;; |
InChI Key |
YOVIBJSZKACBOT-WNCVTPEDSA-M |
Isomeric SMILES |
C[N+](C)(C)CCNC(=O)/C=C\C(=O)[O-].[Na+].[Br-] |
Canonical SMILES |
C[N+](C)(C)CCNC(=O)C=CC(=O)[O-].[Na+].[Br-] |
Origin of Product |
United States |
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